N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates histone H3K27 trimethylation to regulate the expression of tumor suppressor genes .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This inhibits the trimethylation of H3K27, thereby preventing the silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2-mediated gene silencing pathway . By preventing the trimethylation of H3K27, the compound disrupts the normal function of PRC2, leading to the upregulation of genes that would otherwise be silenced . Many of these genes are tumor suppressors, so their upregulation can inhibit tumorigenesis .
Pharmacokinetics
These compounds typically demonstrate robust antitumor effects in vivo and are suitable for clinical trials .
Result of Action
The result of the compound’s action is the upregulation of tumor suppressor genes . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors . The compound has demonstrated potent antitumor effects in preclinical models .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C for optimal stability . Additionally, the compound’s efficacy can be affected by the patient’s metabolic state, the presence of other drugs, and genetic factors that can influence the expression and activity of EZH2 .
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16-11(5-3-7-18-16)15-21-14(25-22-15)9-19-17(24)13-8-10-4-1-2-6-12(10)20-13/h1-8,20H,9H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJYTKRKSPVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.